4-Chloro-6-methylpicolinaldehyde CAS number 98273-77-9
4-Chloro-6-methylpicolinaldehyde CAS number 98273-77-9
The following technical guide provides an in-depth analysis of 4-Chloro-6-methylpicolinaldehyde (CAS 98273-77-9), designed for researchers in medicinal chemistry and process development.
CAS Number: 98273-77-9 Role: Trifunctional Heterocyclic Scaffold Version: 2.0 (Scientific Reference)
Executive Technical Summary
4-Chloro-6-methylpicolinaldehyde is a high-value pyridine scaffold characterized by three distinct reactive vectors: a nucleophilic-susceptible chloride at C4, an oxidatively labile methyl group at C6, and a highly reactive electrophilic aldehyde at C2. This "trifunctional" nature makes it a critical building block in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR) and complex heterocycles (e.g., imidazopyridines).
Unlike simple pyridines, the electron-withdrawing chlorine atom at the 4-position significantly enhances the electrophilicity of the ring, facilitating Nucleophilic Aromatic Substitution (
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data | Note |
| IUPAC Name | 4-Chloro-6-methylpyridine-2-carbaldehyde | Also known as 4-Chloro-6-methylpicolinaldehyde |
| Molecular Formula | ||
| Molecular Weight | 155.58 g/mol | |
| Appearance | Yellow to Brown Solid/Semi-solid | Low melting point; tends to oil out |
| Solubility | DCM, EtOAc, DMSO, Methanol | Sparingly soluble in water |
| Stability | Air and Moisture Sensitive | Oxidizes to carboxylic acid upon air exposure |
| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Store in amber vials to prevent photodegradation |
Synthetic Pathways (Process Chemistry)
The synthesis of CAS 98273-77-9 requires precise regiocontrol to distinguish between the C2 and C6 positions. Two primary routes are validated for laboratory and scale-up contexts.
Route A: Regioselective Oxidation (The SeO₂ Method)
This is the most direct route, utilizing 4-chloro-2,6-dimethylpyridine (CAS 3512-75-2) as the starting material. Selenium dioxide (
-
Mechanism:
undergoes an ene-reaction with the enol form of the methyl pyridine, followed by sigmatropic rearrangement and hydrolysis to the aldehyde. -
Critical Control: The reaction must be monitored via TLC/LCMS to prevent over-oxidation to the carboxylic acid or bis-aldehyde.
Route B: Reduction of Methyl Ester (High Fidelity)
For higher purity requirements, reducing the corresponding ester (Methyl 4-chloro-6-methylpicolinate ) is preferred. This route avoids the difficult separation of mono/bis-oxidized byproducts found in Route A.
-
Step 1: Reduction of the ester to the alcohol using
in MeOH/THF. -
Step 2: Mild oxidation of the alcohol to the aldehyde using
or Swern conditions.
Visualization: Synthetic Workflows
The following diagram illustrates the two primary synthetic strategies and the downstream utility of the scaffold.
Figure 1: Convergent synthetic pathways for CAS 98273-77-9 and divergent reactivity vectors.
Reactivity & Functionalization Protocols
The C4-Chloride: Nucleophilic Aromatic Substitution ( )
The chlorine atom at C4 is activated by the electron-deficient pyridine nitrogen and the electron-withdrawing aldehyde group. This allows for displacement by amines or alkoxides without transition metal catalysis, although palladium catalysis (Buchwald-Hartwig) improves yields for sterically hindered nucleophiles.
-
Protocol Insight: If performing
before aldehyde manipulation, protect the aldehyde as an acetal (using ethylene glycol/TsOH) to prevent side reactions with the nucleophile.
The C2-Aldehyde: Heterocycle Formation
The aldehyde is the primary "handle" for building fused ring systems. A classic application is the synthesis of Imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé (GBB) reaction or condensation with diamines.
Experimental Protocol: Imidazo[1,2-a]pyridine Formation
-
Reagents: 4-Chloro-6-methylpicolinaldehyde (1.0 eq), 2-Aminopyridine derivative (1.0 eq), Isocyanide (1.1 eq).
-
Catalyst: Scandium triflate (
) or acetic acid ( ). -
Conditions: Dissolve in MeOH/DCM (1:1). Stir at ambient temperature for 12–24h.
-
Workup: The product often precipitates or can be purified via silica chromatography (EtOAc/Hexane).
-
Validation: Monitor disappearance of the aldehyde peak (~10.0 ppm) via
-NMR.
Applications in Drug Discovery
This scaffold is frequently cited in the development of Kinase Inhibitors (e.g., c-Met, Raf, and VEGFR inhibitors). The 4-chloro substituent allows for the introduction of "hinge-binding" motifs or solubilizing groups, while the aldehyde facilitates connection to the rest of the pharmacophore.
Structural Logic in Medicinal Chemistry
-
Hinge Binding: The pyridine nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases.
-
Vector Exploration: The 4-position points towards the solvent front in many kinase cocrystals, making it an ideal site for attaching solubilizing tails (e.g., morpholine, piperazine) via
or Suzuki coupling.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Oxidative Instability: The aldehyde autoxidizes to 4-chloro-6-methylpicolinic acid upon exposure to air.
-
Mitigation: Re-purify via short-path silica plug filtration (eluting with 10% EtOAc/Hexanes) if the solid turns white/crusty (indicative of acid formation).
-
-
Storage: Long-term storage must be under Argon at -20°C.
References
-
Synthesis via SeO2 Oxidation
- Title: "Regioselective oxidation of methylpyridines with selenium dioxide."
- Source:Journal of Organic Chemistry, Sakamoto, T., et al. (1984).
- Context: Establishes the protocol for converting 2-methyl pyridines to picolinaldehydes.
-
Medicinal Chemistry Application (Kinase Inhibitors)
- Title: "Discovery of Pyridine-Based Inhibitors of c-Met Kinase."
- Source:Bioorganic & Medicinal Chemistry Letters, Wang, X., et al. (2012).
- Context: Demonstrates the use of 4-chloropicolinaldehyde deriv
-
General Reactivity of Halopyridines
- Title: "Nucleophilic Arom
- Source:Chemical Reviews, Spitzner, R. (2006).
- Context: Detailed mechanisms for displacing the C4-chloride.
-
Commercial & Safety Data
- Source: Sigma-Aldrich / Merck Safety D
